

Optimizing the Purification of I-125 Labeled Antibodies: A Technical Support Guide

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Compound of Interest

Compound Name: Iotyrosine I-125

Cat. No.: B15181346

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This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the purification of Iodine-125 (I-125) labeled antibodies.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of I-125 labeled antibodies, offering potential causes and solutions in a question-and-answer format.

Low Recovery of Radiolabeled Antibody

- Question: Why is the recovery of my I-125 labeled antibody low after purification?
 - Possible Causes & Solutions:
 - Antibody Aggregation: The labeling process, particularly methods using strong oxidizing agents like Chloramine-T, can induce protein aggregation. Aggregates may be lost during purification. Consider using a milder labeling method like the Iodogen or Bolton-Hunter method. To remove existing aggregates, size-exclusion chromatography (SEC) is recommended as a polishing step.^[1]
 - Non-specific Binding to Purification Resin: The antibody may be binding irreversibly to the chromatography resin.

- For affinity chromatography, ensure the elution buffer has a sufficiently low pH to disrupt the antibody-resin interaction. If low pH is a concern for antibody stability, consider using a gentler elution buffer with a higher salt concentration or a competitive ligand.
- For SEC, interactions between the antibody and the column matrix can occur. Ensure the ionic strength of the mobile phase is sufficient (typically ≥ 0.15 M NaCl) to minimize these interactions.
- Improper Column Equilibration: Ensure the column is fully equilibrated with the appropriate buffer before loading the sample. For affinity chromatography, this ensures optimal binding conditions. For SEC, it prevents buffer exchange issues that can affect protein elution.
- Incorrect Fraction Collection: The radiolabeled antibody may be eluting in unexpected fractions. Monitor the radioactivity of all fractions, including the flow-through and wash fractions, to track the location of your antibody.

High Background or Poor Purity

- Question: My purified I-125 labeled antibody shows high background or contains impurities. How can I improve the purity?
 - Possible Causes & Solutions:
 - Presence of Free I-125: The purification method may not be effectively separating the unbound I-125 from the labeled antibody.
 - Size-Exclusion Chromatography (SEC): Ensure the chosen SEC resin has an appropriate fractionation range to separate the high molecular weight antibody from the low molecular weight free iodine.
 - Affinity Chromatography: Extensive washing of the column with binding buffer before elution is crucial to remove any unbound I-125.
 - Antibody Aggregates or Fragments: The labeling process can cause aggregation or fragmentation of the antibody.[\[1\]](#)

- SEC is the preferred method for removing aggregates and fragments. A high-resolution SEC column can effectively separate monomers from dimers and larger aggregates.
- Non-specific Binding of Contaminants: Other proteins in the sample may be co-eluting with the antibody.
- For affinity chromatography, optimize the wash steps by increasing the salt concentration or adding a non-ionic detergent to the wash buffer to disrupt weak, non-specific interactions.
- Radiochemical Impurities: The I-125 itself may contain impurities. Ensure you are using high-quality NaI-125.

Altered Antibody Immunoreactivity

- Question: The immunoreactivity of my I-125 labeled antibody is significantly reduced after purification. What could be the cause?
 - Possible Causes & Solutions:
 - Damage During Labeling: The labeling chemistry, especially oxidative methods, can damage the antigen-binding site of the antibody.^[2] This is particularly a risk if tyrosine residues are critical for antigen binding. Consider using the Bolton-Hunter method, which labels primary amines (lysine residues) and is a non-oxidative technique.
 - Harsh Elution Conditions in Affinity Chromatography: Elution at a very low pH can denature the antibody, leading to a loss of immunoreactivity. To mitigate this, collect eluted fractions in a neutralization buffer (e.g., 1 M Tris-HCl, pH 8.0-9.0) to rapidly restore a neutral pH.
 - Multiple Freeze-Thaw Cycles: Repeatedly freezing and thawing the purified antibody can lead to denaturation and loss of function. Aliquot the purified antibody into smaller, single-use vials to avoid this.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the purification of I-125 labeled antibodies.

- What is the best purification method for I-125 labeled antibodies?
 - Both size-exclusion chromatography (SEC) and affinity chromatography are widely used and effective methods.[\[3\]](#)[\[4\]](#)[\[5\]](#) The choice depends on the specific requirements of the experiment.
 - Affinity chromatography offers high selectivity and can achieve high purity in a single step.[\[3\]](#)[\[4\]](#) It is particularly useful for purifying antibodies from complex mixtures like serum.
 - Size-exclusion chromatography is excellent for removing aggregates and free I-125, and for buffer exchange. It is often used as a polishing step after an initial purification by another method.[\[1\]](#)
- How do I choose between Protein A and Protein G for affinity chromatography?
 - The choice depends on the species and subclass of your antibody. Protein A and Protein G have different binding affinities for various immunoglobulins. Refer to the table below for a general guide.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)
- How can I determine the radiochemical purity of my purified antibody?
 - Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) are commonly used methods.[\[11\]](#)[\[12\]](#) A solvent system is used to separate the labeled antibody (which remains at the origin or has a specific retention time) from free I-125 (which migrates with the solvent front). The distribution of radioactivity on the chromatogram is then measured to calculate the percentage of radioactivity associated with the antibody.
- How do I perform an immunoreactivity assay?
 - An immunoreactivity assay measures the ability of the radiolabeled antibody to bind to its target antigen.[\[13\]](#) This is typically done by incubating a constant amount of the labeled antibody with increasing concentrations of the antigen (or cells expressing the antigen).

The percentage of bound radioactivity is then determined. A common method involves a solid-phase antigen and is performed under conditions of antigen excess.[13]

- What are the optimal storage conditions for purified I-125 labeled antibodies?
 - Store the purified antibody at 4°C for short-term use (days to a few weeks). For long-term storage, aliquot the antibody into single-use vials and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Adding a protein stabilizer, such as bovine serum albumin (BSA), can also help to prevent degradation.

Data Presentation

Table 1: Comparison of Purification Methods for I-125 Labeled Antibodies

Feature	Size-Exclusion Chromatography (SEC)	Affinity Chromatography
Principle	Separation based on molecular size	Separation based on specific binding to an immobilized ligand (e.g., Protein A/G)[3][4]
Primary Use	Removal of aggregates, free I-125, buffer exchange	High-purity isolation from complex mixtures[3]
Typical Recovery	>90%	70-95%
Purity Achieved	Good	Excellent
Advantages	Mild conditions, versatile, removes aggregates	High specificity, single-step purification[3]
Disadvantages	Dilution of the sample, potential for non-specific interactions	Can require harsh elution conditions, ligand leakage

Table 2: Binding Affinities of Protein A and Protein G for Different Immunoglobulins

Species	Isotype	Protein A Binding	Protein G Binding
Human	IgG1	++++	++++
	IgG2	++++	
	IgG3	-	++++
	IgG4	++++	
	IgM	++	-
	IgA	++	-
	IgE	++	-
Mouse	IgG1	+	++++
	IgG2a	++++	
	IgG2b	+++	
	IgG3	++	
Rat	IgG1	-	++
	IgG2a	-	++++
	IgG2b	-	++
	IgG2c	+	++
Rabbit	IgG	++++	+++

++++ Strong binding, +++ Moderate binding, ++ Weak binding, + No binding. Data compiled from multiple sources.[\[6\]](#)[\[7\]](#)[\[9\]](#)

Experimental Protocols

Protocol 1: Size-Exclusion Chromatography (SEC) Purification

- **Column Selection:** Choose an SEC column with a fractionation range appropriate for separating your antibody (typically 150 kDa for a full-length IgG) from free I-125 and potential aggregates.

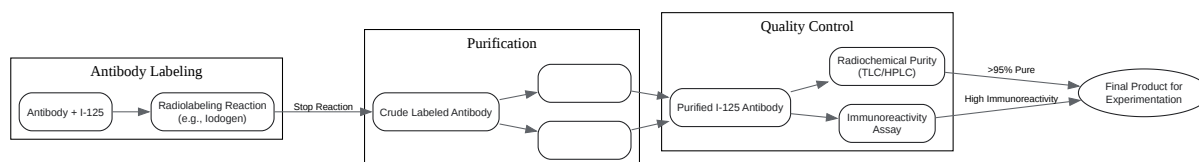
- **Buffer Preparation:** Prepare a suitable mobile phase, typically a phosphate-buffered saline (PBS) or Tris-buffered saline (TBS) at a pH of 7.0-7.4, containing at least 0.15 M NaCl to prevent ionic interactions with the column matrix. Degas the buffer before use.
- **Column Equilibration:** Equilibrate the column with at least two column volumes of the mobile phase at the desired flow rate.
- **Sample Loading:** Gently load the I-125 labeled antibody solution onto the column. The sample volume should not exceed 2-5% of the total column volume for optimal resolution.
- **Elution and Fraction Collection:** Begin the elution with the mobile phase and collect fractions. The size of the fractions will depend on the column volume and the expected separation.
- **Monitoring:** Monitor the radioactivity of each fraction using a gamma counter. The labeled antibody should elute in the initial high molecular weight peak, while free I-125 will elute later in a separate peak.
- **Pooling and Analysis:** Pool the fractions containing the purified radiolabeled antibody. Perform quality control assays to determine radiochemical purity and immunoreactivity.

Protocol 2: Affinity Chromatography Purification

- **Resin Selection:** Choose an appropriate affinity resin (e.g., Protein A or Protein G agarose) based on the species and isotype of your antibody (see Table 2).
- **Buffer Preparation:**
 - **Binding/Wash Buffer:** PBS or TBS, pH 7.2-7.4.
 - **Elution Buffer:** 0.1 M Glycine-HCl, pH 2.5-3.0.
 - **Neutralization Buffer:** 1 M Tris-HCl, pH 8.5.
- **Column Packing and Equilibration:** Pack the affinity resin into a column and equilibrate with 5-10 column volumes of Binding/Wash Buffer.
- **Sample Loading:** Load the I-125 labeled antibody solution onto the column.

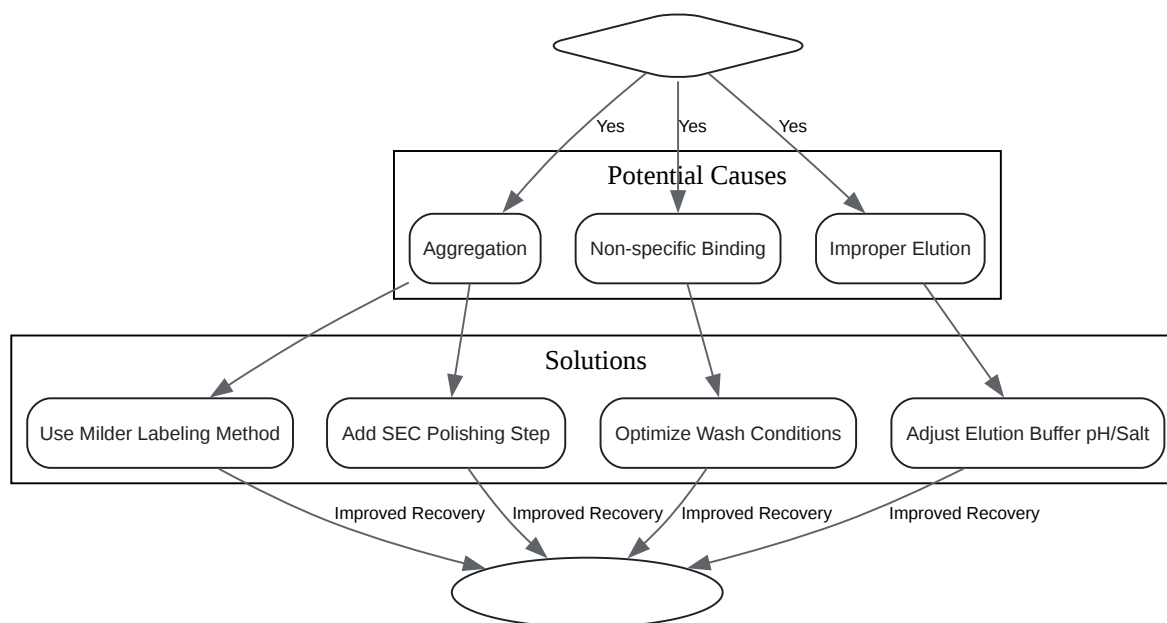
- **Washing:** Wash the column with 10-15 column volumes of Binding/Wash Buffer to remove unbound material, including free I-125. Monitor the radioactivity of the flow-through until it returns to background levels.
- **Elution:** Elute the bound antibody with the Elution Buffer. Collect small fractions (e.g., 0.5-1 mL) into tubes containing the Neutralization Buffer to immediately raise the pH.
- **Monitoring:** Measure the radioactivity of each eluted fraction to identify the fractions containing the purified antibody.
- **Pooling and Buffer Exchange:** Pool the fractions with the highest radioactivity. If necessary, perform a buffer exchange into a suitable storage buffer using SEC or dialysis.
- **Analysis:** Perform quality control assays to assess the purity and immunoreactivity of the final product.

Visualizations



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Caption: Experimental workflow for I-125 antibody labeling and purification.



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Caption: Troubleshooting logic for low recovery of I-125 labeled antibodies.

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